2-Cyclohexyl-1-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)ethanone is a chemical compound with significant potential in research, particularly in the field of medicinal chemistry. Its molecular formula is and it has a molecular weight of approximately 319.405 g/mol. This compound is classified as a pyrrolidine derivative, which is notable for its structural complexity and potential biological activity.
The compound is cataloged in various chemical databases, including PubChem, where it is identified by the InChI Key ZQWMPCPKWCKTAH-UHFFFAOYSA-N and the CAS number 2034253-23-9. It falls under the category of organic compounds with applications in pharmaceutical research due to its unique structural features that may interact with biological targets.
The synthesis of 2-Cyclohexyl-1-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)ethanone typically involves several key steps:
These methods can vary based on the availability of starting materials and desired yield, often requiring optimization for efficiency and purity .
The molecular structure of 2-Cyclohexyl-1-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)ethanone can be represented using various chemical notation systems:
COC1=NC=CN=C1OC2CCN(C2)C(=O)CC3CCCCC3InChI=1S/C17H25N3O3/c1-22-16-17(19-9-8-18-16)23-14-7-10-20(12-14)15(21)11-13-5-3-2-4-6-13/h8-9,13-14H,2-7,10-12H2,1H3.The structure consists of a cyclohexyl group attached to an ethanone moiety, which is further substituted with a pyrrolidine ring linked to a methoxypyrazinyl group. This arrangement contributes to its potential biological activity.
The compound can participate in various chemical reactions typical for ketones and heterocycles:
These reactions are essential for exploring its reactivity profile and potential modifications for enhanced biological activity .
Key physical properties include:
Chemical properties include:
These properties are critical for understanding how the compound behaves in various environments and applications .
2-Cyclohexyl-1-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)ethanone has potential applications in:
CAS No.: 70644-19-8
CAS No.: 3002-52-6
CAS No.: 2211981-77-8
CAS No.: